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Compound of Interest

Compound Name: 2-Iodo-4-methylpentane

Cat. No.: B2614814 Get Quote

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

primary isomers of hexyl iodide (C6H13I), including 1-iodohexane, 2-iodohexane, and 3-

iodohexane. This document consolidates nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) data to facilitate the identification and characterization of these

compounds. Detailed experimental protocols and visual aids are included to support practical

application in research and development.

Introduction to Iodohexane Isomers
The constitutional isomers of iodohexane—1-iodohexane, 2-iodohexane, and 3-iodohexane—

share the same molecular formula (C6H13I) and molecular weight (212.07 g/mol ) but differ in

the position of the iodine atom on the hexane chain.[1][2][3] This structural variance leads to

distinct spectroscopic properties, which are crucial for their unambiguous identification.

Spectroscopic Data Summary
The following tables summarize the available experimental and predicted spectroscopic data

for the three primary iodohexane isomers.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the proton environment in a molecule.

The chemical shift (δ), multiplicity, and coupling constants (J) provide detailed information

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b2614814?utm_src=pdf-interest
https://pubchem.ncbi.nlm.nih.gov/compound/1-Iodohexane
https://pubchem.ncbi.nlm.nih.gov/compound/3-Iodohexane
https://pubchem.ncbi.nlm.nih.gov/compound/2-Iodohexane
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2614814?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


about the connectivity of atoms.

Table 1: ¹H NMR Spectroscopic Data for C6H13I Isomers (Solvent: CDCl₃)
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Isomer Position
Chemical
Shift (δ,
ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

1-

Iodohexane[4

]

H-1 (-CH₂I) 3.183 Triplet (t) 2H Not Reported

H-2 (-CH₂-) 1.83 Quintet (p) 2H Not Reported

H-3, H-4, H-5

(-CH₂-)
1.15 - 1.50 Multiplet (m) 6H Not Reported

H-6 (-CH₃) 0.90 Triplet (t) 3H Not Reported

2-Iodohexane H-1 (-CH₃)
Predicted:

~1.0
Doublet (d) 3H Predicted: ~7

H-2 (-CHI-)
Predicted:

~4.1
Sextet (sxt) 1H Predicted: ~7

H-3 (-CH₂-)
Predicted:

~1.8
Multiplet (m) 2H Not Reported

H-4, H-5 (-

CH₂-)

Predicted:

~1.3-1.4
Multiplet (m) 4H Not Reported

H-6 (-CH₃)
Predicted:

~0.9
Triplet (t) 3H Predicted: ~7

3-Iodohexane
H-1, H-6 (-

CH₃)

Predicted:

~1.0
Triplet (t) 6H Predicted: ~7

H-2, H-4 (-

CH₂-)

Predicted:

~1.8
Multiplet (m) 4H Not Reported

H-3 (-CHI-)
Predicted:

~4.0
Quintet (p) 1H Predicted: ~7

H-5 (-CH₂-)
Predicted:

~1.4
Multiplet (m) 2H Not Reported
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Note: Predicted values are based on established principles of NMR spectroscopy and data

from analogous compounds. Experimental data for 2- and 3-iodohexane are not readily

available in the searched literature.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Table 2: ¹³C NMR Spectroscopic Data for C6H13I Isomers (Solvent: CDCl₃)
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Isomer Carbon Position Chemical Shift (δ, ppm)

1-Iodohexane[5] C-1 7.4

C-2 34.0

C-3 31.0

C-4 30.5

C-5 22.4

C-6 13.9

2-Iodohexane[3] C-1 27.8

C-2 30.5

C-3 42.1

C-4 31.1

C-5 22.3

C-6 13.9

3-Iodohexane[2] C-1 11.5

C-2 29.5

C-3 41.5

C-4 40.5

C-5 20.2

C-6 14.1

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups present in a molecule. For iodohexanes,

the key absorption bands are related to C-H and C-I bond vibrations.

Table 3: Key IR Absorption Bands for C6H13I Isomers
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Isomer C-H Stretch (cm⁻¹) C-H Bend (cm⁻¹) C-I Stretch (cm⁻¹)

1-Iodohexane ~2850-2960 ~1465 ~500-600

2-Iodohexane ~2850-2960 ~1465 ~500-600

3-Iodohexane ~2850-2960 ~1465 ~500-600

Note: The IR spectra of these isomers are expected to be very similar, with primary

differentiation possible in the fingerprint region (< 1500 cm⁻¹).

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can be used for identification.

Table 4: Key Mass Spectrometry Data (Electron Ionization) for C6H13I Isomers

Isomer
Molecular Ion (M⁺)
[m/z]

Base Peak [m/z]
Key Fragment Ions
[m/z]

1-Iodohexane[6] 212 43 85, 57, 41

2-Iodohexane[3] 212 43 85, 57, 41

3-Iodohexane[2] 212 43 85, 57, 41

Note: The mass spectra of these constitutional isomers are very similar due to the formation of

common carbocation fragments. Differentiation based solely on mass spectrometry can be

challenging without chromatographic separation.

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of

iodohexane isomers.

Instrumentation:

NMR Spectrometer (e.g., 300 MHz or higher)

5 mm NMR tubes

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

Internal standard (e.g., Tetramethylsilane, TMS)

Sample Preparation:

Prepare a solution of the iodohexane isomer in the deuterated solvent at a concentration of

approximately 5-25 mg/mL.

Add a small amount of TMS as an internal reference (0 ppm).

Transfer the solution to an NMR tube to a height of approximately 4-5 cm.

Cap the NMR tube and ensure the sample is homogeneous.

¹H NMR Acquisition Parameters (Typical):

Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

Number of Scans (NS): 16-64 (signal-to-noise dependent)

Relaxation Delay (D1): 1-5 seconds

Acquisition Time (AQ): 2-4 seconds

Spectral Width (SW): 10-15 ppm

Temperature: 298 K

¹³C NMR Acquisition Parameters (Typical):
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Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30')

Number of Scans (NS): 1024 or more (due to the low natural abundance of ¹³C)

Relaxation Delay (D1): 2-5 seconds

Acquisition Time (AQ): 1-2 seconds

Spectral Width (SW): 0-220 ppm

Temperature: 298 K

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale to the TMS signal at 0 ppm.

Integrate the peaks in the ¹H NMR spectrum.

Analyze the chemical shifts, multiplicities, and coupling constants.

Attenuated Total Reflectance-Fourier Transform Infrared
(ATR-FTIR) Spectroscopy
Objective: To obtain the infrared spectrum of liquid iodohexane isomers to identify characteristic

functional group vibrations.

Instrumentation:

FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide

crystal).

Sample Preparation:
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Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent

(e.g., isopropanol or ethanol) and allowing it to dry completely.

Place a single drop of the neat liquid iodohexane isomer directly onto the center of the ATR

crystal.

Data Acquisition:

Collect a background spectrum of the clean, empty ATR crystal. This will be automatically

subtracted from the sample spectrum.

Acquire the sample spectrum.

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32

Data Processing:

The software will automatically perform the background subtraction.

Identify the wavenumbers of the major absorption bands and correlate them to specific bond

vibrations.

Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate the iodohexane isomers and obtain their mass spectra for identification

and fragmentation analysis.

Instrumentation:

Gas Chromatograph coupled to a Mass Spectrometer (e.g., with an Electron Ionization

source).

GC column suitable for the separation of non-polar compounds (e.g., a 5% phenyl-

methylpolysiloxane column).
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Sample Preparation:

Prepare a dilute solution of the iodohexane isomer (or a mixture of isomers) in a volatile

organic solvent such as hexane or dichloromethane (typically 10-100 µg/mL).[7]

Transfer the solution to a 2 mL autosampler vial.

GC-MS Parameters (Typical):

Injector Temperature: 250 °C

Injection Volume: 1 µL

Split Ratio: 20:1 to 50:1

Carrier Gas: Helium

Flow Rate: 1.0-1.5 mL/min

Oven Temperature Program:

Initial Temperature: 50-60 °C, hold for 1-2 minutes.

Ramp: 10-15 °C/min to 200-250 °C.

Final Hold: 2-5 minutes.

MS Transfer Line Temperature: 250-280 °C

Ion Source Temperature: 230 °C

Ionization Mode: Electron Ionization (EI)

Electron Energy: 70 eV

Mass Range: m/z 40-300

Data Processing:
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Integrate the peaks in the total ion chromatogram (TIC) to determine the retention times of

the isomers.

Analyze the mass spectrum for each peak, identifying the molecular ion and major fragment

ions.

Compare the obtained mass spectra with library databases (e.g., NIST) for confirmation.

Visualizations
Isomeric Relationships
The following diagram illustrates the structural relationship between the three primary

iodohexane isomers.

Iodohexane Isomers

C6H13I

1-Iodohexane

I at C1

2-Iodohexane
I at C2

3-Iodohexane

I at C3

Click to download full resolution via product page

Figure 1. Constitutional Isomers of C6H13I.

General Spectroscopic Workflow
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The diagram below outlines a general workflow for the spectroscopic analysis of an unknown

iodohexane sample.

Sample Preparation Spectroscopic Analysis Data Interpretation

Sample

Dilute in Solvent

Neat Liquid

GC-MS

NMR

FTIR

Mass Spectrum

IR Spectrum

NMR Spectra Structure Elucidation

Click to download full resolution via product page

Figure 2. General workflow for spectroscopic analysis.

Conclusion
This technical guide provides a consolidated resource for the spectroscopic data of 1-

iodohexane, 2-iodohexane, and 3-iodohexane. While experimental ¹H NMR data for 2- and 3-

iodohexane are not widely published, the provided data, in conjunction with the detailed

experimental protocols, offer a solid foundation for the identification and characterization of

these isomers. The presented workflows and comparative data tables are intended to aid

researchers in their analytical endeavors within drug development and other scientific

disciplines.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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